molecular formula C21H19NO3 B5213940 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine

1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine

Cat. No. B5213940
M. Wt: 333.4 g/mol
InChI Key: CBFQLJKAOMTNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic uses. MDMA is a derivative of amphetamine and has been shown to have unique effects on the brain, including increased empathy and social bonding. In recent years, there has been increasing interest in the potential therapeutic uses of MDMA, particularly in the treatment of post-traumatic stress disorder (PTSD).

Mechanism of Action

1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine works by increasing the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, emotions, and social behavior. 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine also affects the release and reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has a number of biochemical and physiological effects on the body. In addition to increasing levels of neurotransmitters, 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine also increases heart rate and blood pressure. It can also cause changes in body temperature, leading to hyperthermia in some cases. Long-term use of 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has been associated with a number of negative health effects, including damage to the brain and other organs.

Advantages and Limitations for Lab Experiments

1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has several advantages for use in laboratory experiments. It has a well-understood mechanism of action and can be reliably synthesized in the laboratory. Additionally, its effects on the brain are well-documented and can be easily measured using various imaging techniques. However, due to its potential for abuse, 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine is a controlled substance and its use in laboratory experiments is strictly regulated.

Future Directions

There are several potential future directions for research on 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine. One area of interest is the use of 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, there is ongoing research into the long-term effects of 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine use, particularly on the brain and other organs. Further research is also needed to better understand the potential risks and benefits of 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine use in therapeutic contexts. Overall, the potential therapeutic uses of 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine make it an important area of research for the future.

Synthesis Methods

1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine is typically synthesized from safrole, a substance found in the oils of certain plants, through a multi-step process that involves several chemical reactions. The synthesis of 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine is complex and requires specialized equipment and expertise. Due to its potential for abuse, 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine is a controlled substance in many countries and its synthesis is strictly regulated.

Scientific Research Applications

1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has been the subject of numerous scientific studies, particularly in the field of psychiatry. Recent clinical trials have shown promising results for the use of 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine in the treatment of PTSD. 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has been shown to increase feelings of trust and empathy, which may be helpful in the therapeutic context. Additionally, 1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine has been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety and depression.

properties

IUPAC Name

N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-5-16(6-3-1)14-23-19-8-4-7-17(11-19)13-22-18-9-10-20-21(12-18)25-15-24-20/h1-12,22H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFQLJKAOMTNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.